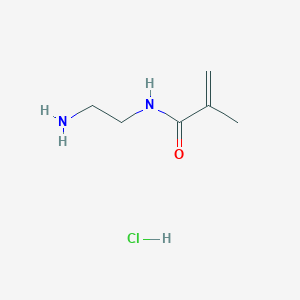

N-(2-Aminoethyl)methacrylamide hydrochloride

Vue d'ensemble

Description

N-(2-Aminoethyl)methacrylamide hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

The synthesis of monomethacylamideethylenediamine hydrochloride involves the following steps :

Mixing: Methacrylamide and ethylenediamine are mixed in a molar ratio.

Dissolution: The mixture is dissolved in a suitable solvent, such as ethanol or water.

Acid Addition: Hydrochloric acid is added to maintain the reaction system’s acidity.

Reaction: The reaction typically requires heating and stirring.

Filtration and Cooling: The reaction mixture is filtered and cooled to obtain a white crystalline solid.

Purification: The product is purified by washing with water and drying.

Analyse Des Réactions Chimiques

Monomethacylamideethylenediamine hydrochloride undergoes various chemical reactions, including :

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify its structure and properties.

Substitution: It can undergo substitution reactions, where one functional group is replaced by another.

Catalysis: It can act as a catalyst in certain chemical reactions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry: It is used as a crosslinking agent in the preparation of polymer materials, such as polyurethane and polyvinyl alcohol.

Biology: It serves as a catalyst and stabilizer in various biochemical reactions.

Medicine: It is utilized in the development of adhesives and glues with good gelling performance.

Industry: It is employed in the production of various adhesives and polymer materials.

Mécanisme D'action

The mechanism of action of monomethacylamideethylenediamine hydrochloride involves its interaction with molecular targets and pathways . It acts as a crosslinking agent, forming bonds between polymer chains, which enhances the material’s mechanical properties. In biochemical reactions, it can stabilize reaction intermediates and catalyze specific transformations.

Comparaison Avec Des Composés Similaires

Monomethacylamideethylenediamine hydrochloride can be compared with other similar compounds, such as :

- 2-Methacrylamidoethylammonium Chloride

- N-Methacryloylethylenediamine Hydrochloride

- N-(2-Aminoethyl)methacrylamide hydrochloride

These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. Monomethacylamideethylenediamine hydrochloride is unique due to its specific solubility characteristics and its effectiveness as a crosslinking agent and catalyst.

Activité Biologique

N-(2-Aminoethyl)methacrylamide hydrochloride (AEMAm) is a versatile compound that has garnered attention in various fields, particularly in biomedical applications. This article explores its biological activity, including its interactions at the cellular level, potential therapeutic uses, and relevant research findings.

This compound is a cationic monomer characterized by its amine functionality, which allows for various polymerization processes. It can be polymerized to form hydrophilic polymers that exhibit unique properties suitable for drug delivery and gene therapy applications. The synthesis typically involves free-radical polymerization techniques, enabling the formation of copolymers with other monomers to enhance its properties further .

1. Gene Delivery Applications

AEMAm has been extensively studied for its role in enhancing gene delivery systems. Research indicates that copolymers containing AEMAm can significantly improve the transfection efficiency of plasmid DNA (pDNA) in various cell lines. For instance, studies demonstrate that polyplexes formed with AEMAm and other polymers enhance pDNA binding and facilitate cellular uptake, leading to increased gene expression levels in nasopharyngeal cancer cells .

Table 1: Effect of AEMAm on Transfection Efficiency

| Polymer Composition | Cell Line | Transfection Efficiency (%) |

|---|---|---|

| AEMAm + N-isopropylacrylamide | CNE-1 | 75 |

| AEMAm + DMAEM | C666-1 | 82 |

| AEMAm Homopolymer | HEK293 | 68 |

2. Antimicrobial Properties

Research has also indicated that polymers derived from AEMAm exhibit antimicrobial properties. For example, bacterial cellulose/poly(AEMAm) nanocomposites have shown significant antibacterial activity against common pathogens. This property is attributed to the cationic nature of the polymer, which disrupts bacterial cell membranes .

Case Study: Antimicrobial Efficacy of AEMAm-Based Polymers

In a study evaluating the antimicrobial effects of AEMAm-based nanocomposites, results showed a reduction in bacterial viability by over 90% against Staphylococcus aureus and Escherichia coli when treated with these materials for 24 hours.

3. Cytotoxicity Studies

While AEMAm demonstrates beneficial biological activities, it is essential to assess its cytotoxicity. Studies indicate that the toxicity of AEMAm varies based on its molecular weight and concentration. Higher molecular weight polymers tend to exhibit lower cytotoxicity while maintaining effective gene delivery capabilities .

Table 2: Cytotoxicity of AEMAm in Different Cell Lines

| Cell Line | Molecular Weight (kDa) | IC50 (µg/mL) |

|---|---|---|

| CNE-1 | 10 | 50 |

| HEK293 | 50 | 100 |

| HCT116 | 100 | 200 |

Propriétés

IUPAC Name |

N-(2-aminoethyl)-2-methylprop-2-enamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-5(2)6(9)8-4-3-7;/h1,3-4,7H2,2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSMHXACRXXLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the role of monomethacylamideethylenediamine hcl in developing the heparin-immobilized polycaprolactone vascular grafts?

A1: Monomethacylamideethylenediamine hcl, also known as 2-aminoethyl methacrylate hydrochloride (AEMA), plays a crucial role as a linker molecule in developing the heparin-immobilized polycaprolactone (PCL) vascular grafts [].

- Enhancing Biocompatibility: This heparin immobilization significantly improves the biocompatibility of the PCL vascular grafts. Heparin's presence helps prevent thrombosis (blood clot formation) and promotes endothelialization, the process of endothelial cells adhering to and forming a layer on the graft's inner surface [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.